N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide
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Description
“N-[4-(Trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H8F3NO . It is also known by other names such as 4’-(Trifluoromethyl)acetanilide and N-[4-(Trifluormethyl)phenyl]acetamid . It is used as a stabilizer that inhibits the aggregation of anilines .
Synthesis Analysis
The synthesis of “N-[4-(Trifluoromethyl)phenyl]acetamide” involves two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .Molecular Structure Analysis
The molecular structure of “N-[4-(Trifluoromethyl)phenyl]acetamide” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom . The average mass is 203.161 Da and the monoisotopic mass is 203.055801 Da .Physical and Chemical Properties Analysis
“N-[4-(Trifluoromethyl)phenyl]acetamide” is a solid compound . Its SMILES string is CC(=O)Nc1ccc(cc1Cl)C(F)(F)F and its InChI key is QRMZQPODCUCPQD-UHFFFAOYSA-N .Safety and Hazards
“N-[4-(Trifluoromethyl)phenyl]acetamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statements H302 - H319 . Precautionary measures include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .
Future Directions
Properties
IUPAC Name |
N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S2/c1-13(26)24-16-5-7-17(8-6-16)30(27,28)25-10-9-23-18(25)29-12-14-3-2-4-15(11-14)19(20,21)22/h2-8,11H,9-10,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTXFSXQHGEUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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